Atorvastatin-3-Deoxyhept-2E-ensäure
Übersicht
Beschreibung
Atorvastatin 3-Deoxyhept-2E-Enoic Acid, also known as (2E)-2,3-Dehydroxy Atorvastatin, is an impurity of Atorvastatin . Atorvastatin is an orally active HMG-CoA reductase inhibitor that effectively decreases blood lipids .
Synthesis Analysis
The synthesis of Atorvastatin and its impurities, including Atorvastatin 3-Deoxyhept-2E-Enoic Acid, involves several procedures. These include the Paal-Knorr synthesis and several new synthetic strategies .Molecular Structure Analysis
The molecular formula of Atorvastatin 3-Deoxyhept-2E-Enoic Acid is C33H33FN2O4 .Chemical Reactions Analysis
Atorvastatin 3-Deoxyhept-2E-Enoic Acid is an impurity of Atorvastatin, which is an HMG-CoA reductase inhibitor used to reduce cholesterol and prevent cardiovascular-related disease .Physical and Chemical Properties Analysis
The molecular weight of Atorvastatin 3-Deoxyhept-2E-Enoic Acid is 540.62 g/mol .Wissenschaftliche Forschungsanwendungen
Krebstherapie
Atorvastatin hat eine beträchtliche Fähigkeit zur Krebsbehandlung gezeigt {svg_1}. Es könnte die Proliferation, Migration und das Überleben von Krebszellen beeinflussen {svg_2}. Eine Mischung aus Koffein und Atorvastatin könnte gleichzeitig das Zellwachstum hemmen und die Apoptose in menschlichen Prostatakrebszellen stimulieren {svg_3}.
Cholesterinsenkung
Atorvastatin ist ein oral aktiver HMG-CoA-Reduktase-Hemmer und hat die Fähigkeit, Blutfette effektiv zu senken {svg_4}. Es wird verwendet, um Cholesterin und Triglyceride (Fettarten) im Blut zu senken {svg_5}.
Pharmazeutische Standards
Atorvastatin-3-Deoxyhept-2E-ensäure wird als pharmazeutischer Standard verwendet {svg_6}. Pharmazeutische Standards sind hoch charakterisierte Proben von Arzneimittelsubstanzen oder Arzneimitteln oder Materialien zur Herstellung von Arzneimitteln, die für die Verwendung in bestimmten Tests bestimmt sind {svg_7}.
Wirkmechanismus
Target of Action
Atorvastatin 3-Deoxyhept-2E-Enoic Acid is an impurity of Atorvastatin . The primary target of Atorvastatin is the enzyme HMG-CoA reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the biosynthesis of cholesterol .
Mode of Action
Atorvastatin, and by extension Atorvastatin 3-Deoxyhept-2E-Enoic Acid, acts as a competitive inhibitor of the HMG-CoA reductase enzyme . By inhibiting this enzyme, Atorvastatin effectively blocks the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis .
Biochemical Pathways
The inhibition of the HMG-CoA reductase enzyme disrupts the mevalonate pathway, leading to a decrease in the production of cholesterol . This results in a reduction of intracellular cholesterol, and in response, there is an upregulation of LDL receptors on the cell surface to increase uptake of LDL and reduce the LDL cholesterol in the body .
Pharmacokinetics
Atorvastatin is orally active, suggesting good absorption . It primarily acts in the liver, the site of cholesterol synthesis and LDL receptor synthesis .
Result of Action
The overall effect of Atorvastatin 3-Deoxyhept-2E-Enoic Acid’s action would be a decrease in blood lipid levels . By inhibiting the production of cholesterol, and increasing the uptake of LDL, it can effectively reduce the levels of LDL cholesterol, a major risk factor for cardiovascular diseases .
Safety and Hazards
Eigenschaften
IUPAC Name |
(E,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxyhept-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33FN2O4/c1-22(2)31-30(33(40)35-26-12-7-4-8-13-26)29(23-10-5-3-6-11-23)32(24-16-18-25(34)19-17-24)36(31)21-20-27(37)14-9-15-28(38)39/h3-13,15-19,22,27,37H,14,20-21H2,1-2H3,(H,35,40)(H,38,39)/b15-9+/t27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPXXTUUUBBIRF-LQYYAUOTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC=CC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C/C=C/C(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105067-93-3 | |
Record name | (2E,5S)-7-(2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-((phenylamino)carbonyl)-1H-pyrrol-1-yl)-5-hydroxy-2-heptenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1105067933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E,5S)-7-(2-(4-FLUOROPHENYL)-5-(1-METHYLETHYL)-3-PHENYL-4-((PHENYLAMINO)CARBONYL)-1H-PYRROL-1-YL)-5-HYDROXY-2-HEPTENOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CCX4AU9T3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.